molecular formula C14H13NO2 B2852830 2-Phenyl-3-(pyridin-3-yl)propanoic acid CAS No. 1017188-17-8

2-Phenyl-3-(pyridin-3-yl)propanoic acid

Cat. No.: B2852830
CAS No.: 1017188-17-8
M. Wt: 227.263
InChI Key: WXBSTYAXJVFMOC-UHFFFAOYSA-N
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Description

2-Phenyl-3-(pyridin-3-yl)propanoic acid is an organic compound that features both a phenyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-(pyridin-3-yl)propanoic acid typically involves the reaction of a phenylpropanoic acid derivative with a pyridine derivative under specific conditions. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with a pyridine-3-carboxaldehyde, followed by acid hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3-(pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpyridine carboxylic acids, while reduction could produce phenylpyridine alcohols.

Scientific Research Applications

2-Phenyl-3-(pyridin-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Phenyl-3-(pyridin-3-yl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenyl and pyridine rings can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-3-(pyridin-3-yl)propanoic acid is unique due to the specific positioning of the phenyl and pyridine rings, which can influence its chemical reactivity and biological activity. This structural arrangement can result in distinct binding properties and interactions compared to similar compounds.

Biological Activity

2-Phenyl-3-(pyridin-3-yl)propanoic acid is a compound of interest due to its potential therapeutic applications and unique structural characteristics. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Structural Features

The compound features a phenyl group and a pyridine ring, which contribute to its biological properties. The arrangement allows for significant interactions with molecular targets, including enzymes and receptors. These interactions may involve π-π stacking and hydrogen bonding, influencing the compound's binding affinity and specificity.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which are critical in various signaling pathways involved in cell growth and metabolism.
  • Receptor Interaction : It may interact with receptors involved in inflammatory responses, potentially leading to anti-inflammatory effects.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by reducing pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives with similar structures have demonstrated significant reductions in these cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

Studies have explored the antimicrobial properties of related compounds. While specific data on this compound is limited, related pyridine derivatives have shown effectiveness against various bacterial strains, indicating a potential for similar activity in this compound .

Study 1: Enzyme Interaction

A study focusing on enzyme interactions highlighted the compound's ability to inhibit SGK-1 kinase, which plays a role in various cellular processes. The results indicated that this compound could serve as a lead compound for developing inhibitors targeting SGK-related disorders .

Study 2: Cytokine Modulation

In vitro assays demonstrated that derivatives of this compound significantly decreased the release of inflammatory cytokines from peripheral blood mononuclear cells (PBMCs). This suggests that the compound may have immunomodulatory effects beneficial for treating chronic inflammatory conditions .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructure FeaturesBiological Activity
This compoundPhenyl and pyridine ringsAnti-inflammatory, enzyme inhibition
Related Pyridine DerivativesVarying substitutions on pyridineAntimicrobial properties
SGK InhibitorsDiverse structural motifsTargeting SGK-related disorders

Properties

IUPAC Name

2-phenyl-3-pyridin-3-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-14(17)13(12-6-2-1-3-7-12)9-11-5-4-8-15-10-11/h1-8,10,13H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBSTYAXJVFMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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